BenchChemオンラインストアへようこそ!

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

Physicochemical profiling Hydrophilicity Drug-likeness

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 1704982-99-9) is a structurally differentiated oxalamide featuring a chiral 3-hydroxypropyl spacer and dual furan-2-yl groups. Unlike symmetric N,N'-difurfuryloxamide, its unsymmetrical architecture and undefined stereocenter enable chiral resolution and unique hydrogen-bonding geometries for receptor tyrosine kinase (c-Met) screening, HIV-1 gp120 cavity binding, and plant growth regulation studies. Recommended procurement of ≥100 mg for preparative chiral HPLC/SFC separation (20–30 mg per enantiomer). Order now for kinase profiling panels.

Molecular Formula C14H16N2O5
Molecular Weight 292.291
CAS No. 1704982-99-9
Cat. No. B2574770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
CAS1704982-99-9
Molecular FormulaC14H16N2O5
Molecular Weight292.291
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CO2)O
InChIInChI=1S/C14H16N2O5/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19)
InChIKeyGMIMSCHJAHEQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(Furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 1704982-99-9): Structural Baseline for Scientific Procurement


N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 1704982-99-9) is an unsymmetrical oxalamide derivative with the molecular formula C14H16N2O5 and a molecular weight of 292.29 g/mol. It features two furan rings—one directly N-linked via a methylene bridge at the N2 position and one attached through a chiral 3-hydroxypropyl spacer at the N1 position—connected by a central oxalamide (ethanediamide) core [1]. The compound possesses one undefined stereocenter at the hydroxypropyl carbon, three hydrogen bond donors, five hydrogen bond acceptors, and a computed XLogP3-AA of 0.1, indicating a distinctly polar character [1]. Its topological polar surface area (TPSA) is 105 Ų, and it has six rotatable bonds, affording significant conformational flexibility [1]. This structural architecture places it within the broader class of furan-containing oxalamides, which have been investigated as kinase inhibitors, HIV-1 gp120 entry antagonists, and plant growth regulators [2][3].

Why Generic Substitution Fails for N1-(3-(Furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide


Within the furan-oxalamide chemical space, three structural variables produce functionally non-interchangeable compounds: (i) the presence or absence of the chiral hydroxypropyl linker, (ii) the regioisomeric attachment point on the furan ring (2-yl vs. 3-yl), and (iii) the symmetry of N1/N2 substitution. The target compound bears a chiral 3-hydroxypropyl spacer with an undefined stereocenter that directly influences three-dimensional conformation and hydrogen-bonding geometry relative to biological targets [1]. Its closest symmetric analog, N,N'-difurfuryloxamide (BFMO, CAS 69010-90-8), lacks this linker entirely and consequently has a lower molecular weight (248.24 vs. 292.29 g/mol), fewer hydrogen bond donors (2 vs. 3), and a distinctly higher XLogP (~0.81 vs. 0.1), shifting it toward greater lipophilicity and a different application profile as a bidentate copper-catalyst ligand rather than a chiral pharmacological probe . The furan-2-yl regioisomer at the N1-hydroxypropyl terminus establishes a different electronic environment compared to the furan-3-yl variant (N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide), altering π-stacking potential and dipole moment orientation. These structural differences are not cosmetic; they fundamentally change computed physicochemical descriptors and, by class-level inference from the oxalamide SAR literature, can be expected to drive differential target engagement [2].

Quantitative Differentiation Evidence: N1-(3-(Furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide vs. Closest Analogs


Physicochemical Differentiation: XLogP3-AA of 0.1 vs. BFMO (XLogP ~0.81) — Aqueous Compartment Bias

The target compound exhibits a computed XLogP3-AA of 0.1, indicating a pronounced preference for aqueous partitioning compared to its symmetric bis-furan analog BFMO (N,N'-difurfuryloxamide), which has an XLogP of approximately 0.81 [1][2]. This difference of ~0.7 log units corresponds to roughly a five-fold shift in the octanol/water partition coefficient. The enhanced hydrophilicity arises from the additional hydroxypropyl spacer, which contributes a third hydrogen bond donor (3 vs. 2 for BFMO) and increases the topological polar surface area to 105 Ų [1][2]. For procurement decisions targeting aqueous biological assay systems—particularly intracellular or cytosolic targets where passive membrane permeability is less rate-limiting—this compound's logP profile predicts superior solubility without requiring DMSO concentrations that may confound assay interpretation [3].

Physicochemical profiling Hydrophilicity Drug-likeness Oxalamide scaffold

Chiral Hydroxypropyl Linker: One Undefined Stereocenter vs. Achiral BFMO — Opportunities for Stereochemical Probing

The target compound possesses one undefined stereocenter at the carbon bearing the hydroxyl group in the 3-hydroxypropyl chain (PubChem Undefined Atom Stereocenter Count = 1) [1]. This stands in direct contrast to BFMO, which is fully achiral (Undefined Atom Stereocenter Count = 0), and to N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide, which also bears one stereocenter but with a furan-3-yl attachment at the hydroxyl-bearing carbon. The presence of this stereocenter introduces the possibility of differential biological activity between enantiomers—a phenomenon well-documented in the oxalamide class, where the NBD series of HIV-1 gp120 entry inhibitors demonstrated that stereochemistry at the central scaffold critically influences target binding [2]. For researchers seeking to explore stereochemistry-dependent pharmacology or to develop chiral analytical methods, this compound provides a defined scaffold with a single stereogenic center that can be resolved or used as a racemic probe, whereas BFMO offers no such opportunity.

Stereochemistry Chiral resolution Structure-activity relationship Oxalamide

Rotatable Bond Count and Conformational Flexibility: 6 Rotatable Bonds vs. 3 for Naphthyl-Analogs

With six rotatable bonds, the target compound possesses significant conformational freedom compared to structurally related furan-oxalamides bearing rigid aromatic substituents. For instance, N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide (CAS 428840-15-7) has only three rotatable bonds, constraining its accessible conformational space [1]. The six rotatable bonds in the target compound arise primarily from the flexible 3-hydroxypropyl spacer, which can adopt multiple low-energy conformations and may facilitate induced-fit binding to protein targets with deeper or more plastic binding pockets [2]. This increased rotational freedom, combined with the hydrogen-bonding capacity of the hydroxyl group, creates a pharmacophore distinct from more rigid analogs. However, higher rotatable bond counts also generally correlate with entropic penalties upon binding, meaning that target engagement is not guaranteed to be stronger—only that the binding mode may differ qualitatively from rigid analogs [3].

Conformational flexibility Molecular dynamics Entropic binding Oxalamide scaffold

Class-Level Evidence: Oxalamide Scaffold as Privileged Pharmacophore in Kinase and gp120 Inhibition

While no target-specific IC₅₀, Kᵢ, or EC₅₀ data are publicly available for this exact compound as of the search date, the broader oxalamide class provides strong precedent for its potential biological relevance. The oxalamide core has been validated as an effective scaffold in at least two well-characterized target families: (1) Protein tyrosine kinase inhibitors targeting c-Met (hepatocyte growth factor receptor), where the oxalamide linker positions aromatic substituents for optimal ATP-pocket occupancy, as described in patent US20060241104A1 [1]; and (2) HIV-1 gp120 entry inhibitors, where the oxalamide central linker connects a para-halogen substituted aromatic ring to a tetramethylpiperidine moiety for CD4-binding site antagonism, with lead compounds NBD-556 and NBD-557 demonstrating low-micromolar antiviral activity [2]. The target compound's dual furan substitution pattern is structurally distinct from the phenyl-piperidine NBD series, suggesting that it may engage different binding interactions or exhibit a different selectivity profile within the oxalamide pharmacophore space. This class-level evidence does not guarantee activity but establishes a rational basis for its inclusion in screening libraries targeting kinases or protein-protein interactions.

Kinase inhibition HIV entry inhibition c-Met gp120 Structure-activity relationship

Furan Regioisomer Differentiation: Furan-2-yl (Target) vs. Furan-3-yl (Regioisomer) at the Hydroxypropyl Terminus

The target compound features a furan-2-yl group directly attached to the hydroxypropyl-bearing carbon, whereas its closest regioisomer—N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide—carries a furan-3-yl at the same position [1]. The 2-yl vs. 3-yl substitution on furan creates distinct electronic environments: furan-2-yl positions the ring oxygen in closer proximity to the point of attachment, enhancing resonance donation into the hydroxypropyl chain, while furan-3-yl places the oxygen meta to the attachment point, reducing this effect. In furan-based medicinal chemistry, this substitution pattern difference has been shown to alter inhibitory potency by factors ranging from 2- to 50-fold depending on the target, as documented for furan-amidine inhibitors of NQO2, where non-symmetrical furan-2-yl amidines were systematically more potent than their 3-yl counterparts [2]. Although this specific oxalamide pair has not been directly compared in a published bioassay, the well-precedented electronic divergence between 2-furyl and 3-furyl substitution provides a rational basis for expecting differential target engagement that would require experimental verification.

Regioisomerism Furan chemistry Electronic effects Oxalamide SAR

Procurement-Guiding Application Scenarios for N1-(3-(Furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 1704982-99-9)


Kinase Inhibitor Focused Library Expansion — c-Met and Related Growth Factor Receptor Programs

Based on the oxalamide scaffold's established role in c-Met kinase inhibition (Patent US20060241104A1), this compound is a rational inclusion in focused screening libraries targeting receptor tyrosine kinases. Its dual furan-2-yl substitution and chiral hydroxypropyl linker differentiate it from the simpler phenyl- and piperidine-substituted oxalamides that dominate existing patent SAR. Procurement for kinase profiling panels (e.g., Eurofins KinaseProfiler, Reaction Biology Corp) is recommended to experimentally determine selectivity across the kinome. The XLogP of 0.1 and TPSA of 105 Ų predict adequate solubility for biochemical kinase assays at standard DMSO concentrations (≤1% v/v) [1][2].

Enantioselective Pharmacology Studies — Chiral Resolution and Differential Activity Profiling

The single undefined stereocenter at the 3-hydroxypropyl carbon [1] makes this compound amenable to chiral HPLC or SFC separation using polysaccharide-based chiral stationary phases (e.g., Chiralpak IA/IB or Chiralcel OD-H). The resulting enantiomers can be evaluated for differential activity in biochemical or cell-based assays, addressing a key regulatory expectation (FDA guidance on chiral drug development) and providing intellectual property differentiation opportunities. Researchers should procure ≥100 mg quantities to enable preparative chiral separation yielding sufficient material (typically 20–30 mg per enantiomer after resolution) for dose-response experiments.

Plant Growth Regulatory Screening — Furan-Oxalamide SAR for Agrochemical Discovery

The J-STAGE study by Hayashi et al. demonstrated that N-furfuryloxamides, including the symmetric N,N'-difurfuryloxamide (4f), inhibit root growth of Brassica campestris L. (rape) and Allium tuberosum ROTTLER (leek) seedlings at concentrations in the 50 μM to 1 mM range [3]. The target compound extends this phenotype by incorporating an asymmetric 3-hydroxypropyl substitution not present in the original furfuryloxamide series. Testing at 10⁻⁴ to 10⁻³ M in standard seed germination assays (96-well plate format, 7–10 days incubation) would determine whether the hydroxypropyl spacer enhances or attenuates root growth inhibitory activity relative to the symmetric BFMO benchmark. Procurement of both this compound and BFMO together enables a direct head-to-head comparison that has not been reported in the literature.

Protein-Protein Interaction (PPI) Inhibitor Screening — gp120/CD4 Interaction as a Model System

The oxalamide class has been validated in the HIV-1 gp120/CD4 PPI inhibition space through the NBD series, where the oxalamide linker serves as a central scaffold positioning aromatic and basic substituents for optimal cavity binding [4]. The target compound's dual furan substitution replaces the phenyl and tetramethylpiperidine motifs of NBD-556/557 with electron-rich heterocycles, potentially identifying new binding interactions within the conserved gp120 Phe43 cavity. Inclusion in an SPR-based gp120 binding assay (Biacore, typical protein immobilization levels 2000–4000 RU) at 10 μM compound concentration would provide a preliminary assessment of target engagement. A negative result would be informative for SAR exclusion; a positive hit would establish a novel furan-oxalamide chemotype for antiviral development [4].

Quote Request

Request a Quote for N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.